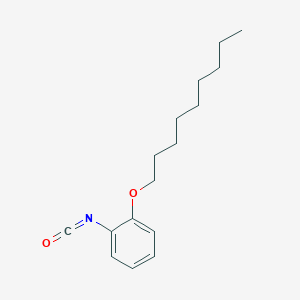
1-Isocyanato-2-(nonyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-2-(nonyloxy)benzene is an organic compound that belongs to the class of aromatic isocyanates It features a benzene ring substituted with an isocyanate group (-NCO) and a nonyloxy group (-OC9H19)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-2-(nonyloxy)benzene typically involves the reaction of 2-(nonyloxy)aniline with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes decomposition to yield the desired isocyanate compound.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the Curtius rearrangement of appropriate acyl azides. This method involves the thermal decomposition of acyl azides to form isocyanates, which can then be purified and used for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Isocyanato-2-(nonyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amines, respectively.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the nonyloxy group acts as an electron-donating substituent, enhancing the reactivity of the ring towards electrophiles.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as primary and secondary amines, alcohols, and water are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Common electrophiles include halogens, nitro groups, and sulfonic acids. These reactions are often conducted in the presence of a Lewis acid catalyst.
Major Products Formed:
Nucleophilic Addition: Ureas, carbamates, and amines.
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Isocyanato-2-(nonyloxy)benzene has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and other polymers, contributing to the development of materials with unique mechanical and chemical properties.
Materials Science: The compound is utilized in the production of coatings, adhesives, and foams, where its reactivity with various nucleophiles is exploited to create durable and versatile materials.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the formation of nitrogen-containing compounds.
Mecanismo De Acción
The mechanism of action of 1-Isocyanato-2-(nonyloxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. The benzene ring, substituted with the nonyloxy group, enhances the reactivity of the isocyanate group by donating electron density through resonance and inductive effects .
Comparación Con Compuestos Similares
- 1-Isocyanato-2-methoxybenzene
- 1-Isocyanato-2-ethoxybenzene
- 1-Isocyanato-2-propoxybenzene
Comparison: 1-Isocyanato-2-(nonyloxy)benzene is unique due to the presence of the long nonyloxy chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. The longer alkyl chain increases the hydrophobicity and flexibility of the compound, making it suitable for applications requiring enhanced material properties .
Propiedades
Número CAS |
55792-38-6 |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
1-isocyanato-2-nonoxybenzene |
InChI |
InChI=1S/C16H23NO2/c1-2-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)17-14-18/h8-9,11-12H,2-7,10,13H2,1H3 |
Clave InChI |
WAQZKHFOTWBBBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC1=CC=CC=C1N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


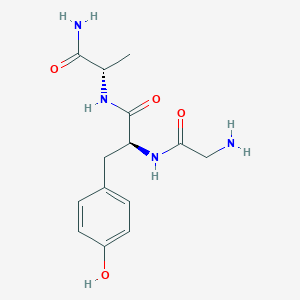
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)
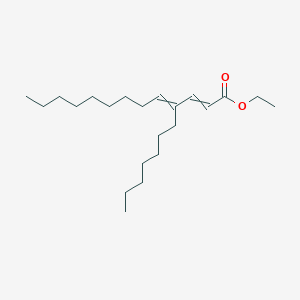
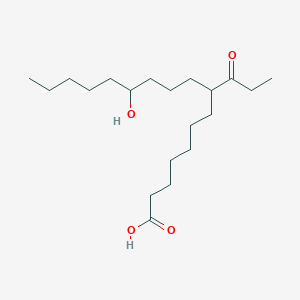
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
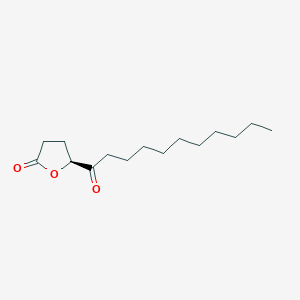
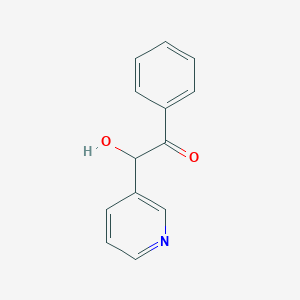
![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)
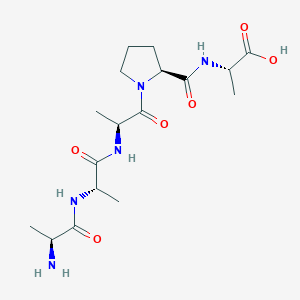
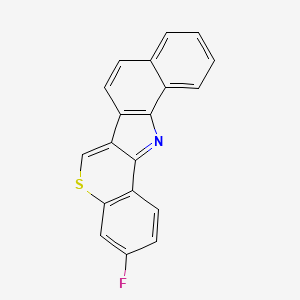
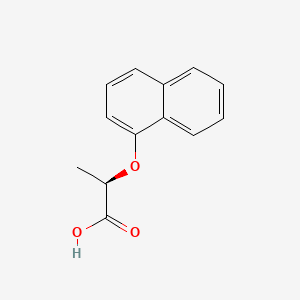
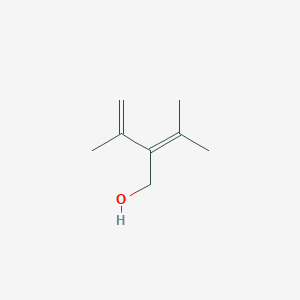
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
![(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14636809.png)
